molecular formula C20H21NO4 B2912746 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 1009248-13-8

2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2912746
CAS No.: 1009248-13-8
M. Wt: 339.391
InChI Key: BQGYNTPQOCUUEZ-UHFFFAOYSA-N
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Description

2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is a chemical compound with the CAS Number 1009248-13-8 and a molecular weight of 339.39 g/mol. Its molecular formula is C20H21NO4 . This compound is part of a class of molecules that are of significant interest in medicinal chemistry research, particularly in the development of hybrid pharmacophores. Structurally similar compounds, specifically cinnamic acid hybrids that incorporate specific functional groups like oximes, have been investigated as multi-target agents for treating multifactorial diseases such as chronic inflammation . These hybrids are designed to leverage the properties of different bioactive molecules; for instance, cinnamic acid derivatives are known for their anti-inflammatory and antioxidant potential, while the addition of other moieties can introduce nitric oxide (NO) donor capabilities or enhance inhibitory effects on key enzymes like lipoxygenase (LOX) . Research on analogous structures has shown that the presence of an oxime group can be crucial for conferring remarkable anti-lipoxygenase activity and moderate antioxidant activity, making such compounds valuable as leading structures for the design of new therapeutic hybrids . This product is intended for research purposes only by qualified laboratory personnel.

Properties

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-18(16-7-5-4-6-8-16)20(24)25-13-19(23)21-17-11-9-15(10-12-17)14(2)22/h4-12,18H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGYNTPQOCUUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-acetylphenylamine with ethyl 2-phenylbutanoate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents such as halogens or alkylating agents.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including anti-inflammatory or antimicrobial properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs or therapeutic compounds.

    Industry: It can be used in the production of specialty chemicals, polymers, or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Ester Backbone Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Physicochemical Notes
This compound C₂₀H₂₀N₂O₄ 352.39 2-phenylbutanoate ester, 4-acetylphenyl group Likely moderate lipophilicity due to phenyl groups
2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate C₁₃H₁₇NO₅ 267.28 4-aminobutanoate ester, hydroxy/methoxy groups Increased polarity from -NH₂ and -OH groups enhances solubility in aqueous media
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₄H₂₈N₂O₅ 424.49 Methylenebutanoate ester, dual methoxyphenyl groups Bulky substituents may reduce metabolic stability

Aromatic Substituent Modifications

Compound Name Molecular Formula Key Aromatic Features Impact on Properties
This compound C₂₀H₂₀N₂O₄ 4-Acetylphenyl group Acetyl group may enhance electrophilicity for nucleophilic interactions
2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate C₁₉H₁₇N₂O₅ Hydroxyiminoethyl and cinnamate groups Hydroxyimino group introduces tautomerism potential; cinnamate ester increases conjugation
ETHYL 2-ACETYL-4-(4-CHLOROPHENYL)-4-OXOBUTANOATE C₁₄H₁₅ClO₄ 4-Chlorophenyl and acetyl substituents Chlorine atom increases molecular weight and lipophilicity; may influence halogen bonding

Functional Group Replacements

Compound Name Functional Groups Biological Activity Notes
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid Bromophenyl, thienylmethylamino, carboxylic acid Bromine enhances steric bulk; carboxylic acid improves water solubility
This compound Acetamidophenyl, ester Ester group may confer hydrolytic instability under basic conditions

Key Research Findings

  • Bioactivity: Compounds with hydroxyimino or thienylmethyl groups (e.g., ) exhibit enhanced interactions with biological targets due to their ability to participate in hydrogen bonding or π-π stacking .
  • Solubility : Polar substituents (e.g., -NH₂ in ) significantly improve aqueous solubility, whereas bulky aromatic groups (e.g., dual methoxyphenyl in ) reduce it .
  • Metabolic Stability : Ester groups, as seen in the target compound, are prone to hydrolysis, whereas carboxylic acid derivatives () offer greater stability .

Biological Activity

2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is a compound of significant interest due to its potential therapeutic applications. Its unique chemical structure, which includes an acetylphenyl moiety and a phenylbutanoate group, suggests various biological activities, particularly in the context of metabolic disorders and cellular stress responses.

Chemical Structure

The compound's IUPAC name is 2-(4-acetylanilino)-2-oxoethyl 2-phenylbutanoate, with the molecular formula C20H21NO4. Its structure can be represented as follows:

C20H21NO4\text{C}_{20}\text{H}_{21}\text{N}\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular receptors. The compound is hypothesized to modulate pathways involved in:

  • Endoplasmic Reticulum (ER) Stress Response : Recent studies have shown that compounds with similar structures can protect pancreatic β-cells from ER stress-induced apoptosis, a critical mechanism in diabetes progression .
  • Antioxidant Activity : The presence of the acetyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Studies

Research has indicated that derivatives of this compound exhibit notable biological activities. Below are summarized findings from various studies:

Study Findings
Study on β-cell protectionThe compound demonstrated significant protective effects against ER stress in pancreatic β-cells, with an EC50 value indicating potent activity at low concentrations .
Anticonvulsant activityRelated compounds have shown promise in anticonvulsant applications, suggesting potential neuroprotective properties .
Synthesis and pharmacological evaluationThe synthesis of similar compounds has led to the identification of derivatives with improved lipophilicity and blood-brain barrier penetration, enhancing their therapeutic potential .

Case Studies

  • Pancreatic β-cell Protection : A study focused on the protective effects of compounds similar to this compound against ER stress showed that modifications to the phenyl ring could significantly enhance β-cell survival rates under stress conditions. The most effective derivatives achieved maximal protective activity at concentrations as low as 0.1μM0.1\mu M .
  • Anticonvulsant Properties : In animal models, derivatives were tested for their efficacy in preventing seizures induced by chemical agents. Compounds structurally related to this compound were found to be effective in all tested seizure models without significant neurotoxicity .

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